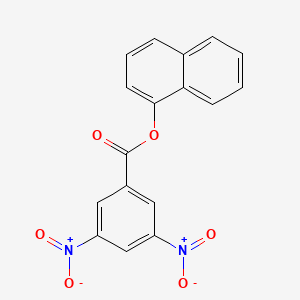

1-Naphthyl 3,5-dinitrobenzoate

Vue d'ensemble

Description

Le 1-Naphthyl 3,5-dinitrobenzoate est un composé chimique connu pour ses effets inhibiteurs puissants sur la 5-lipoxygenase (5-LOX) et la synthétase de prostaglandine E microsomiale-1 (mPGES-1). Il a des applications significatives dans la recherche scientifique, en particulier dans l'étude de l'inflammation .

Mécanisme D'action

Target of Action

The primary targets of 1-Naphthyl 3,5-dinitrobenzoate are 5-lipoxygenase (5-LOX) and microsomal prostaglandin E synthase-1 (mPGES-1) . These enzymes play crucial roles in the biosynthesis of leukotrienes and prostaglandins, respectively, which are key mediators of inflammation .

Mode of Action

This compound acts as a potent inhibitor of 5-LOX and mPGES-1 . It binds to these enzymes and inhibits their activity, thereby reducing the production of leukotrienes and prostaglandins .

Biochemical Pathways

By inhibiting 5-LOX and mPGES-1, this compound disrupts the leukotriene and prostaglandin biosynthesis pathways . This leads to a decrease in the levels of these inflammatory mediators, thereby attenuating the inflammatory response .

Result of Action

The inhibition of 5-LOX and mPGES-1 by this compound results in a reduction in the production of leukotrienes and prostaglandins . This can lead to a decrease in inflammation, making this compound potentially useful in the research of inflammatory conditions .

Analyse Biochimique

Biochemical Properties

1-Naphthyl 3,5-dinitrobenzoate plays a crucial role in biochemical reactions by inhibiting specific enzymes involved in inflammation. It interacts with 5-lipoxygenase and microsomal prostaglandin E synthase-1. The inhibition of 5-lipoxygenase prevents the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. Similarly, the inhibition of microsomal prostaglandin E synthase-1 reduces the production of prostaglandin E2, another key player in inflammation .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. By inhibiting the production of leukotrienes and prostaglandin E2, it can modulate cell signaling pathways involved in inflammation. This compound influences gene expression related to inflammatory responses and can alter cellular metabolism by reducing the levels of inflammatory mediators .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with 5-lipoxygenase and microsomal prostaglandin E synthase-1. By binding to these enzymes, it inhibits their activity, leading to a decrease in the production of leukotrienes and prostaglandin E2. This inhibition can result in reduced inflammation and has potential therapeutic implications for conditions characterized by excessive inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its inhibitory effects on 5-lipoxygenase and microsomal prostaglandin E synthase-1 can diminish with prolonged exposure. Long-term studies have shown that while the compound remains effective in reducing inflammation, its potency may decrease over time due to potential degradation or adaptation of cellular mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits inflammation without causing significant adverse effects. At higher doses, toxic effects such as cellular damage and disruption of normal cellular functions have been observed. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to inflammation. It interacts with enzymes such as 5-lipoxygenase and microsomal prostaglandin E synthase-1, which are key players in the metabolism of arachidonic acid. By inhibiting these enzymes, the compound can alter metabolic flux and reduce the levels of inflammatory mediators, thereby modulating the overall inflammatory response .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to sites of inflammation, where it can exert its inhibitory effects. The compound’s distribution is crucial for its effectiveness in reducing inflammation and achieving therapeutic outcomes .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles involved in inflammation through targeting signals or post-translational modifications. This localization ensures that the compound can effectively inhibit 5-lipoxygenase and microsomal prostaglandin E synthase-1, thereby reducing the production of inflammatory mediators .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 1-Naphthyl 3,5-dinitrobenzoate implique généralement la réaction du 1-naphthol avec le chlorure de 3,5-dinitrobenzoyle. Cette réaction est effectuée en présence d'une base, comme la pyridine, pour faciliter le processus d'estérification . Les conditions de réaction comprennent souvent le chauffage du mélange pour favoriser la formation de la liaison ester.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas largement documentées, l'approche générale impliquerait l'adaptation à l'échelle industrielle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures de sécurité pour la manipulation d'intermédiaires réactifs.

Analyse Des Réactions Chimiques

Types de réactions : Le 1-Naphthyl 3,5-dinitrobenzoate subit principalement des réactions de substitution en raison de la présence des groupes nitro sur le cycle benzénique. Ces groupes nitro sont attracteurs d'électrons, ce qui rend le composé sensible à l'attaque nucléophile .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent des bases comme la pyridine et des solvants comme le dichlorométhane. Les conditions de réaction impliquent souvent un chauffage pour faciliter le processus de substitution .

Produits majeurs : Les produits majeurs formés à partir de réactions impliquant le this compound dépendent du nucléophile spécifique utilisé. Par exemple, la réaction avec un alcool donnerait un ester, tandis que la réaction avec une amine produirait un amide .

Applications de la recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique en raison de ses effets inhibiteurs sur la 5-lipoxygenase et la synthétase de prostaglandine E microsomiale-1. Ces enzymes sont impliquées dans la réponse inflammatoire, ce qui rend le composé précieux pour l'étude de l'inflammation et le développement de médicaments anti-inflammatoires . De plus, il a des applications dans l'étude des enzymes métaboliques et des protéases .

Mécanisme d'action

Le mécanisme d'action du this compound implique l'inhibition de la 5-lipoxygenase et de la synthétase de prostaglandine E microsomiale-1. En inhibant ces enzymes, le composé réduit la production de médiateurs pro-inflammatoires, exerçant ainsi ses effets anti-inflammatoires . Les cibles moléculaires comprennent les sites actifs de ces enzymes, où le composé se lie et empêche leur activité catalytique .

Applications De Recherche Scientifique

1-Naphthyl 3,5-dinitrobenzoate is widely used in scientific research due to its inhibitory effects on 5-lipoxygenase and microsomal prostaglandin E synthase-1. These enzymes are involved in the inflammatory response, making the compound valuable for studying inflammation and developing anti-inflammatory drugs . Additionally, it has applications in the study of metabolic enzymes and proteases .

Comparaison Avec Des Composés Similaires

Composés similaires :

- 1-Naphthyl 3,5-dinitrobenzoate

- 1-Naphthyl 3,5-dinitrobenzamide

- 1-Naphthyl 3,5-dinitrobenzoic acid

Unicité : Le this compound est unique en raison de sa double action inhibitrice sur la 5-lipoxygenase et la synthétase de prostaglandine E microsomiale-1. Cette double inhibition le rend particulièrement efficace pour réduire l'inflammation par rapport aux composés qui ciblent uniquement l'une de ces enzymes .

Propriétés

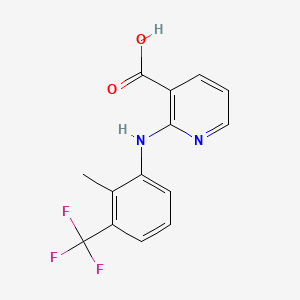

IUPAC Name |

naphthalen-1-yl 3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O6/c20-17(12-8-13(18(21)22)10-14(9-12)19(23)24)25-16-7-3-5-11-4-1-2-6-15(11)16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKPSINHJUWDHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

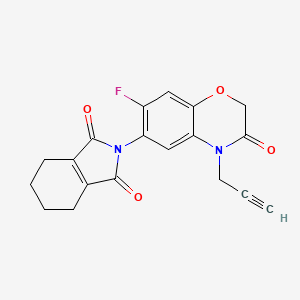

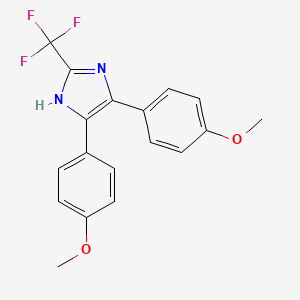

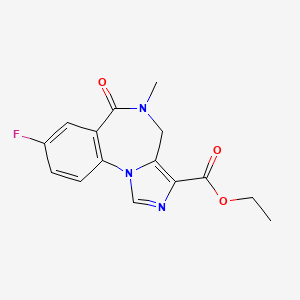

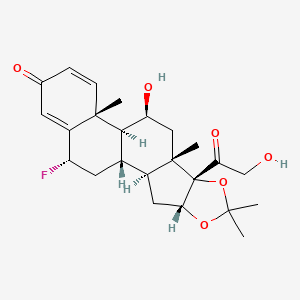

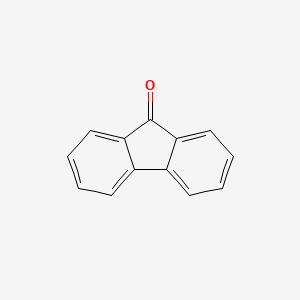

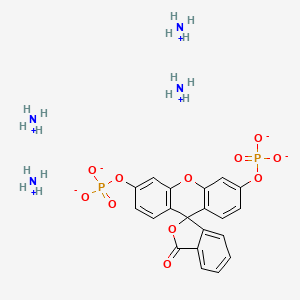

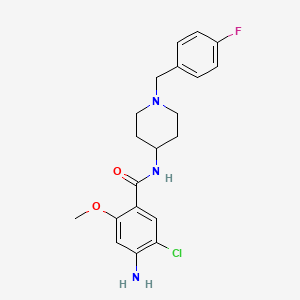

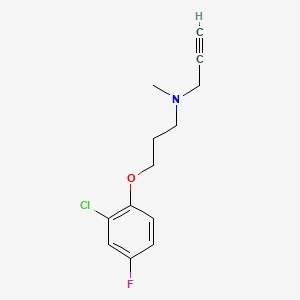

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.